molecular formula C9H5Cl2NO2S B6590240 1-chloroisoquinoline-4-sulfonyl chloride CAS No. 911644-03-6

1-chloroisoquinoline-4-sulfonyl chloride

Cat. No. B6590240
CAS RN: 911644-03-6
M. Wt: 262.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroisoquinoline-4-sulfonyl chloride (CIQSCl) is an organosulfur compound that is widely used in chemical synthesis and scientific research. It is a colorless solid that can be synthesized from the reaction of 1-chloro-2-methyl-isoquinoline and sulfur monochloride. CIQSCl is a versatile reagent in organic synthesis, which is used in a variety of reactions, such as the synthesis of amino acids, peptides, and other compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, CIQSCl has been used in scientific research for its biochemical and physiological effects.

Scientific Research Applications

1-chloroisoquinoline-4-sulfonyl chloride has been used in scientific research for its biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs and compounds on cells. It has also been used to study the effects of various drugs on the nervous system. Additionally, 1-chloroisoquinoline-4-sulfonyl chloride has been used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-chloroisoquinoline-4-sulfonyl chloride is not well understood. It is believed to act as an oxidizing agent, which can react with various compounds to form new products. Additionally, it is thought to act as a catalyst in certain reactions, allowing for the formation of new compounds.
Biochemical and Physiological Effects
1-chloroisoquinoline-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-chloroisoquinoline-4-sulfonyl chloride in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, one of the limitations of using 1-chloroisoquinoline-4-sulfonyl chloride in lab experiments is its toxicity. It can cause irritation to the skin, eyes, and mucous membranes, and can be dangerous if inhaled. Additionally, it can be explosive if not handled properly.

Future Directions

There are a number of potential future directions for 1-chloroisoquinoline-4-sulfonyl chloride research. One potential direction is to further study its biochemical and physiological effects, such as its effects on oxidative stress and its ability to inhibit certain enzymes and neurotransmitters. Additionally, further research could be done to explore its potential use in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be done to explore its potential use as a catalyst in certain reactions. Finally, further research could be done to explore its potential use in the synthesis of amino acids, peptides, and other compounds.

Synthesis Methods

1-chloroisoquinoline-4-sulfonyl chloride can be synthesized from the reaction of 1-chloro-2-methyl-isoquinoline and sulfur monochloride. This reaction is usually carried out in an inert atmosphere and at a temperature of 80-90°C. The reaction is typically completed within 30 minutes. The resulting product is a colorless solid. The yield of the reaction depends on the purity of the starting materials and the reaction conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloroisoquinoline-4-sulfonyl chloride involves the chlorination of isoquinoline-4-sulfonyl chloride.", "Starting Materials": [ "Isoquinoline-4-sulfonyl chloride", "Chlorine gas", "Anhydrous aluminum chloride", "Anhydrous hydrogen chloride", "Anhydrous benzene" ], "Reaction": [ "In a round-bottom flask, add isoquinoline-4-sulfonyl chloride (1.0 equivalent) and anhydrous benzene (10 mL per 1.0 equivalent).", "Add anhydrous aluminum chloride (1.2 equivalents) to the flask and stir the mixture at room temperature for 30 minutes.", "Slowly add chlorine gas to the reaction mixture while stirring at room temperature for 2 hours.", "Add anhydrous hydrogen chloride to the reaction mixture to quench the excess chlorine gas.", "Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain 1-chloroisoquinoline-4-sulfonyl chloride as a white solid." ] }

CAS RN

911644-03-6

Product Name

1-chloroisoquinoline-4-sulfonyl chloride

Molecular Formula

C9H5Cl2NO2S

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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